REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([NH:11][S:12](=[O:13])(=[O:14])[CH3:15])[cH:7][cH:8][cH:9][cH:10]1)=[O:16].[CH3:25][C:26]#[N:27].[Cl:28][CH2:29][Cl:30].[Cs+:21].[Cs+:22].[I:23][CH3:24]>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([N:11]([S:12](=[O:13])(=[O:14])[CH3:15])[CH3:17])[cH:7][cH:8][cH:9][cH:10]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccccc1NS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccccc1N(C)S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |